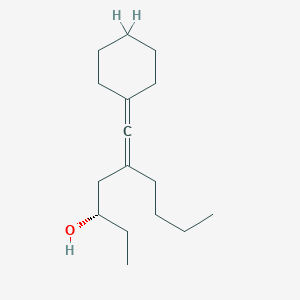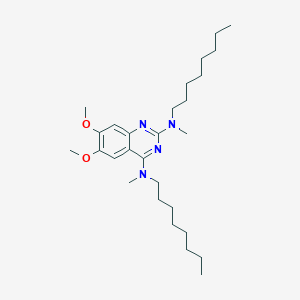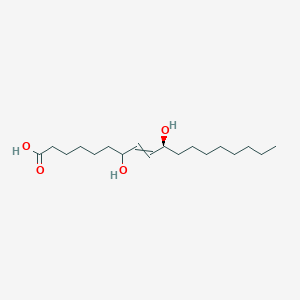![molecular formula C13H14BrNO B14210515 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- CAS No. 828267-55-6](/img/structure/B14210515.png)
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-bromo-4-methylphenyl group.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidinone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- can be compared with other similar compounds such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in their biological activities.
Bromo-substituted compounds: Compounds with bromine atoms in their structure may exhibit similar reactivity and biological properties.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s chemical and biological behavior.
The uniqueness of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828267-55-6 |
|---|---|
Molekularformel |
C13H14BrNO |
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
1-[1-(2-bromo-4-methylphenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H14BrNO/c1-9-5-6-11(12(14)8-9)10(2)15-7-3-4-13(15)16/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
HMSWPXIZLJVYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=C)N2CCCC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)
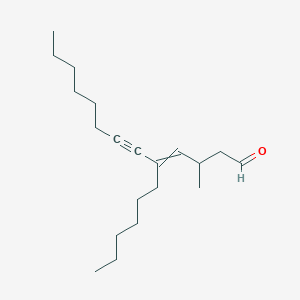

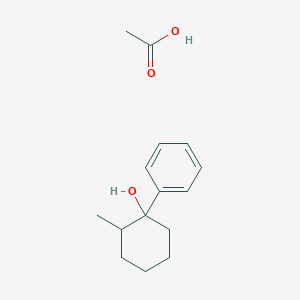
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
